molecular formula C5H10Br2 B1359787 1,4-Dibromopentane CAS No. 626-87-9

1,4-Dibromopentane

Cat. No.: B1359787
CAS No.: 626-87-9
M. Wt: 229.94 g/mol
InChI Key: CNBFRBXEGGRSPL-UHFFFAOYSA-N
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Description

1,4-Dibromopentane is an organic compound with the molecular formula C5H10Br2. It is a clear, colorless to light yellow-brown liquid with a characteristic wine-like smell. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various chemical products and pharmaceuticals .

Mechanism of Action

Result of Action

The result of 1,4-Dibromopentane’s action is highly dependent on the specific reaction conditions and the other reactants present. For example, it has been used in the synthesis of pharaoh ant trail pheromone stereoisomer, indolizidine alkaloid , and Boc-L-2-amino-6-bromoheptanoic acid .

Biochemical Analysis

Biochemical Properties

1,4-Dibromopentane plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through nucleophilic substitution reactions. For instance, this compound is used in the synthesis of pharaoh ant trail pheromone stereoisomer and indolizidine alkaloid . These interactions are crucial for the development of bioactive compounds and pharmaceuticals.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by altering the activity of specific enzymes and proteins involved in metabolic pathways. The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form covalent bonds with nucleophilic sites on enzymes and proteins is a key aspect of its mechanism of action. This interaction can lead to changes in enzyme activity and subsequent alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and cellular metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful to biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of this compound within the cell is critical for its activity and function, as it determines the specific biochemical pathways and processes that the compound can influence .

Preparation Methods

1,4-Dibromopentane can be synthesized through the ring-opening bromination of 2-methyltetrahydrofuran using hydrobromic acid and sulfuric acid. The process involves adding hydrobromic acid to a reaction pot, cooling it, and then slowly adding 2-methyltetrahydrofuran and sulfuric acid under stirring. The temperature is maintained below 40°C during the addition. The mixture is then heated to 60°C for 2 hours and further reacted at 80-85°C for 4 hours. After cooling, the bromide is separated and washed with water until neutral, yielding this compound as an oily substance with a yield of 92.5% .

Chemical Reactions Analysis

1,4-Dibromopentane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include bases like sodium hydroxide for elimination reactions and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions but can include alkenes, substituted pentanes, and other derivatives .

Scientific Research Applications

1,4-Dibromopentane is used in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is involved in the synthesis of biologically active compounds, such as indolizidine alkaloids and pheromones.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

1,4-Dibromopentane can be compared with other dibromoalkanes such as:

  • 1,3-Dibromopropane
  • 1,5-Dibromopentane
  • 1,4-Dibromobutane
  • 1,6-Dibromohexane

These compounds share similar chemical properties and reactivity but differ in their carbon chain lengths and specific applications. This compound is unique due to its specific chain length, which makes it suitable for certain synthetic applications that require a five-carbon backbone .

Properties

IUPAC Name

1,4-dibromopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-5(7)3-2-4-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBFRBXEGGRSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870724
Record name Pentane, 1,4-dibromo-
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Molecular Weight

229.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-87-9
Record name 1,4-Dibromopentane
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Record name Pentane, 1,4-dibromo-
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Record name 1,4-Dibromopentane
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Record name Pentane, 1,4-dibromo-
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Record name Pentane, 1,4-dibromo-
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Record name 1,4-dibromopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 1,4-dibromopentane in organic synthesis?

A1: this compound acts as an alkylating agent, reacting with nucleophiles to introduce a pentyl chain with bromine substituents. Specifically, it's been successfully employed in the synthesis of:

  • Primaquine diphosphate: This antimalarial drug can be synthesized using this compound as a starting material in a multistep process [].
  • Phosphines: Both primary (RPH2) and secondary (R2PH) phosphines can be synthesized by reacting this compound with phosphine (PH3) under specific conditions [].
  • 2-Methylphospholane: This cyclic phosphine forms in a high-yield cyclization reaction using this compound [].

Q2: Can this compound participate in electrochemically driven reactions?

A: Yes, research shows that electrochemically generated superoxide ions can initiate reactions with this compound and active methylene compounds []. This approach offers a route to cycloalkanes through a cyclic condensation reaction.

Q3: What spectroscopic techniques have been used to study this compound?

A: Researchers have utilized vibrational spectroscopy and microwave absorption studies to analyze the molecular structure of this compound in its liquid state [, ]. These techniques provide insights into molecular vibrations and rotations, contributing to our understanding of its physical properties.

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